molecular formula C14H10ClFN2O3 B2738873 Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate CAS No. 1184275-80-6

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate

Cat. No. B2738873
CAS RN: 1184275-80-6
M. Wt: 308.69
InChI Key: QCVVNKRLZWLILU-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate, also known as MCPB, is a synthetic compound that has gained significant attention in the scientific community. It is a member of the benzoate ester family and is widely used in the field of agriculture as a selective herbicide. MCPB is a potent herbicide that targets broadleaf weeds and is commonly used to control weeds in cereal crops, pastures, and turf.

Mechanism of Action

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate acts by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is highly selective for broadleaf weeds and has minimal impact on grasses.
Biochemical and Physiological Effects:
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has been shown to have minimal toxicity in mammals and is considered to be safe for use in agriculture. However, studies have shown that exposure to Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate can cause irritation to the skin, eyes, and respiratory tract. Long-term exposure to Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate can also lead to liver and kidney damage.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Its high selectivity for broadleaf weeds makes it an excellent herbicide for use in crop fields. However, its use is limited to certain crops and is not effective against all weed species. In addition, the potential toxicity of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate limits its use in laboratory experiments.

Future Directions

There is still much to be learned about the mechanism of action of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate and its potential use in the treatment of cancer. Future research should focus on the development of more selective herbicides that target specific weed species while minimizing the impact on non-target organisms. The development of new formulations of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate that reduce its toxicity and increase its efficacy would also be beneficial. Finally, research should be conducted to explore the potential use of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate involves the reaction of 2-chloro-4-aminopyridine with methyl 4-fluorobenzoate in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is a straightforward process that can be easily scaled up for commercial production.

Scientific Research Applications

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling a wide range of weeds. In addition to its use as a herbicide, Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has also been investigated for its potential use in the treatment of cancer. Studies have shown that Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has anti-tumor properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 2-[(2-chloropyridine-4-carbonyl)amino]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c1-21-14(20)10-3-2-9(16)7-11(10)18-13(19)8-4-5-17-12(15)6-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVVNKRLZWLILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate

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